ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate

Description

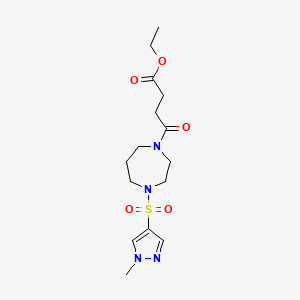

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is a synthetic compound characterized by a 1,4-diazepane core functionalized with a sulfonyl-linked 1-methylpyrazole moiety and an ethyl oxobutanoate ester.

Properties

IUPAC Name |

ethyl 4-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5S/c1-3-24-15(21)6-5-14(20)18-7-4-8-19(10-9-18)25(22,23)13-11-16-17(2)12-13/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQWPDGDVGSXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The diazepane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while nucleophilic substitution could introduce a new functional group .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their function . The diazepane ring may also play a role in the compound’s activity by stabilizing its interaction with the target . The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the ethyl ester backbone but differ in their aromatic substituents and linker groups. Key comparisons include:

| Feature | Target Compound | Ethyl Benzoate Analogs (e.g., I-6230) |

|---|---|---|

| Core Structure | 1,4-Diazepane ring with sulfonyl-pyrazole | Phenethylamino/thiomethyl linker with pyridazinyl/isoxazolyl groups |

| Ester Group | Ethyl oxobutanoate (longer aliphatic chain) | Ethyl benzoate (aromatic ester) |

| Heterocyclic Moieties | 1-Methylpyrazole (electron-withdrawing sulfonyl group) | Pyridazine/isoxazole (electron-deficient heterocycles) |

| Potential Bioactivity | Enhanced membrane permeability due to aliphatic ester | Aromatic esters may favor π-π stacking in enzyme active sites |

The target compound’s diazepane ring and oxobutanoate chain likely increase molecular flexibility and lipophilicity compared to rigid aromatic esters in I-6230 analogs. This could improve tissue penetration but reduce target specificity .

Diazepine-Based Heterocycles ()

Compounds like 4g and 4h incorporate coumarin-linked diazepine/tetrazole systems. Comparisons highlight:

| Feature | Target Compound | Coumarin-Diazepine Analogs (e.g., 4g) |

|---|---|---|

| Diazepane/Diazepine | 1,4-Diazepane (saturated 7-membered ring) | 2,3-Dihydro-1H-benzo[b][1,4]diazepine (unsaturated, fused ring) |

| Functional Groups | Sulfonyl-pyrazole (polar, hydrogen-bond acceptor) | Coumarin (fluorescent, planar aromatic system) |

| Synthetic Complexity | Moderate (sulfonation and esterification steps) | High (multi-step coupling of coumarin and tetrazole) |

The sulfonyl group in the target compound may confer stronger electrostatic interactions with biological targets compared to coumarin’s hydrophobic stacking. However, coumarin’s fluorescence could aid in mechanistic studies, a feature absent in the target compound .

Pyrazole-Containing Amines ()

Key contrasts:

| Feature | Target Compound | SI78 |

|---|---|---|

| Core Structure | Diazepane-sulfonylpyrazole | Benzene diamine with fluorophenyl-pyrazole |

| Bioactivity Drivers | Sulfonyl group (metabolic stability) and ester (prodrug potential) | Fluorine (electronegativity) and amine (hydrogen-bond donor) |

| Purification | Likely requires chromatography due to polar groups | Chromatography confirmed for similar intermediates |

The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas SI78’s primary amine could limit bioavailability due to protonation at physiological pH .

Biological Activity

Ethyl 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article compiles current findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2320924-46-5 |

| Molecular Formula | C15H23N5O2S |

| Molecular Weight | 337.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells where kinase activity is often dysregulated.

- Modulation of Efflux Pumps : The compound has shown potential in modulating multidrug resistance (MDR) mechanisms by inhibiting ATP-binding cassette (ABC) transporters, which are responsible for drug efflux in cancer cells. This property could enhance the efficacy of existing chemotherapeutic agents.

- Anti-inflammatory Properties : Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory effects. This compound may similarly reduce inflammation through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Recent studies have evaluated the pharmacological effects of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in PubMed reported that this compound significantly inhibited the growth of breast cancer cells (MCF7) and lung cancer cells (A549). The IC50 values were determined to be 15 µM and 20 µM, respectively, indicating potent activity against these cell lines .

- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects in a rat model of ischemic stroke. The administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.